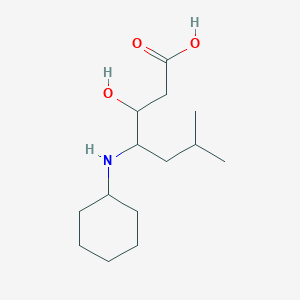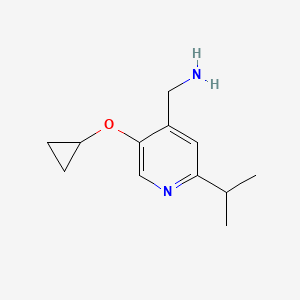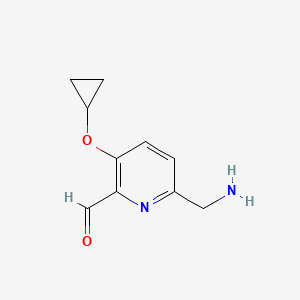
2-Pyridinamine, 5-(difluoromethyl)-6-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine, 5-(difluoromethyl)-6-(trifluoromethyl)- is a chemical compound with the molecular formula C7H6F5N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine with ammonia or an amine under suitable conditions to replace the chlorine atom with an amino group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 5-(difluoromethyl)-6-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution can produce various alkyl or acyl derivatives.
Scientific Research Applications
2-Pyridinamine, 5-(difluoromethyl)-6-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 5-(difluoromethyl)-6-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinamine, 5-(difluoromethyl)-4-methyl-: This compound has a similar structure but with a methyl group at the 4-position instead of a trifluoromethyl group.
2-Pyridinamine, N-methyl-5-[(trifluoromethyl)thio]-: This compound has a trifluoromethylthio group instead of a difluoromethyl group.
Uniqueness
2-Pyridinamine, 5-(difluoromethyl)-6-(trifluoromethyl)- is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H5F5N2 |
|---|---|
Molecular Weight |
212.12 g/mol |
IUPAC Name |
5-(difluoromethyl)-6-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H5F5N2/c8-6(9)3-1-2-4(13)14-5(3)7(10,11)12/h1-2,6H,(H2,13,14) |
InChI Key |
JVOVELMEBRGXMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(F)F)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



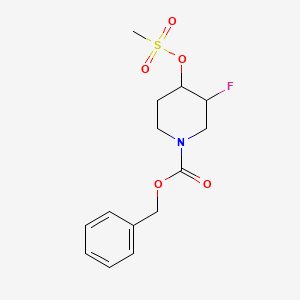

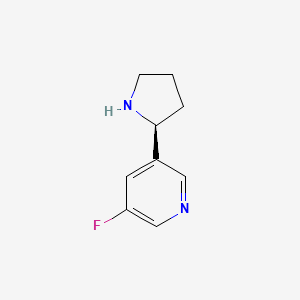
![N-[(E)-(3-chlorophenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B14805010.png)
![4-ethyl-2-[(E)-(4-methoxyphenyl)diazenyl]phenol](/img/structure/B14805017.png)

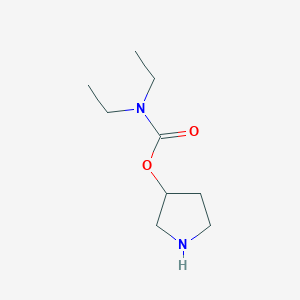
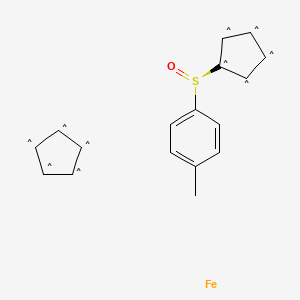
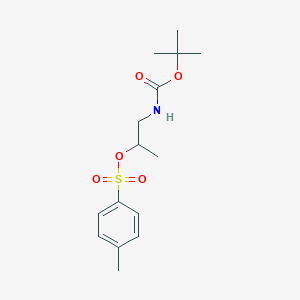
![3-iodo-4-methoxy-N-{[2-(naphthalen-1-ylacetyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B14805049.png)
